molecular formula C11H12Cl3NO3 B11974457 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide CAS No. 52892-24-7

2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Katalognummer: B11974457
CAS-Nummer: 52892-24-7
Molekulargewicht: 312.6 g/mol
InChI-Schlüssel: CKFPJCRECASFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a methyl group, and an acetamide moiety attached to a trichlorohydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, is reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.

    Trichlorohydroxyethyl Substitution: Finally, the acetamide intermediate is reacted with trichloroacetaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The trichlorohydroxyethyl group can be reduced to form corresponding alcohols or amines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted acetamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the trichlorohydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-methylphenoxy)acetamide: Lacks the trichlorohydroxyethyl group.

    N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Lacks the phenoxy group.

    2-(2-chlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Has a chlorine substituent instead of a methyl group.

Uniqueness

2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is unique due to the presence of both the phenoxy and trichlorohydroxyethyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

52892-24-7

Molekularformel

C11H12Cl3NO3

Molekulargewicht

312.6 g/mol

IUPAC-Name

2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

InChI

InChI=1S/C11H12Cl3NO3/c1-7-4-2-3-5-8(7)18-6-9(16)15-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3,(H,15,16)

InChI-Schlüssel

CKFPJCRECASFRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC(C(Cl)(Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.